molecular formula C16H16N4O4 B2942733 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034420-01-2

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

货号: B2942733
CAS 编号: 2034420-01-2
分子量: 328.328
InChI 键: LZXBZOLZPCPOEF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety and an o-tolyloxy (ortho-methylphenoxy) group. The 1,2,4-oxadiazole scaffold is known for metabolic stability and hydrogen-bonding capabilities, while the methylisoxazole and o-tolyloxy groups may enhance target binding and modulate physicochemical properties.

属性

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-10-5-3-4-6-13(10)22-9-14(21)17-8-15-18-16(20-24-15)12-7-11(2)23-19-12/h3-7H,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXBZOLZPCPOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups: an isoxazole ring, an oxadiazole ring, and an acetamide structure. Its molecular formula is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of approximately 298.302 g/mol. The purity of synthesized compounds typically reaches around 95%, making them suitable for various biological assays.

Structural Components

ComponentDescription
Isoxazole RingContributes to biological activity
Oxadiazole RingEnhances interaction with molecular targets
Amide GroupImproves solubility and bioavailability

The biological activity of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is hypothesized to involve interactions with specific enzymes or receptors. The structural features allow for various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions may modulate the activity of target molecules, influencing critical biochemical pathways.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties. For instance, derivatives of oxadiazole have shown significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • MDA-MB-231 (triple-negative breast cancer)
  • SK-MEL-2 (melanoma)

In these studies, certain derivatives demonstrated IC50 values in the micromolar range, indicating potent anticancer activity . Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide on various cancer cell lines. The results indicated:

Cell LineIC50 Value (µM)
MCF-70.65
MDA-MB-2312.41
SK-MEL-20.85

These findings suggest that the compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells at higher concentrations .

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound may disrupt cell cycle progression at the G0-G1 phase, potentially through interference with DNA replication machinery. This mechanism aligns with findings from similar oxadiazole derivatives that showed high selectivity against cancerous cells without affecting normal cells significantly .

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives with variations in substituents on the oxadiazole ring, aryloxy groups, and alkyl chains. Key analogs from the literature include:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (R1, R2) Melting Point (°C) HPLC Purity (%) NMR Isomer Ratio Key References
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide (Target) 1,2,4-Oxadiazole R1: 5-Methylisoxazol-3-yl; R2: o-Tolyloxy N/A N/A N/A -
2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11as) 1,2,4-Oxadiazole R1: Pyridin-3-yl; R2: 4-Chlorophenoxy 118.1–119.9 99.0 4:1
N-Isobutyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12a) 1,2,4-Oxadiazole R1: p-Tolyl; R2: p-Tolyloxy 78.4–79.8 99.1 2:1
N-Ethyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12b) 1,2,4-Oxadiazole R1: p-Tolyl; R2: p-Tolyloxy 97.4–100.1 99.6 2:1
2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11h) 1,2,4-Oxadiazole R1: Phenyl; R2: 4-Chlorophenoxy 108.3–109.5 99.8 3:1
(E)-N-(3-Methylisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide () Indolinone-acetamide R1: Methylisoxazolyl; R2: Indolinone N/A N/A N/A
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide () Sulfonamide-acetamide R1: Methylisoxazolyl; R2: Chloro N/A N/A N/A

Structural Differences and Implications

Physicochemical Properties: Melting Points: Analogs with electron-withdrawing groups (e.g., 4-chlorophenoxy in 11as) exhibit higher melting points (>118°C) due to stronger intermolecular forces, whereas alkyl-substituted derivatives (12a, 12b) melt at lower temperatures (<100°C) . Isomer Ratios: The target compound’s isomer ratio (if any) is undocumented, but related compounds show 2:1 to 4:1 ratios in NMR, suggesting conformational flexibility in the acetamide side chain .

Synthetic Routes :

  • The target compound likely follows a pathway similar to 11as and 12a–b, involving nucleophilic substitution between a chlorinated acetamide intermediate (e.g., 5d) and an oxadiazole-methylamine derivative (e.g., 10f) under triethylamine catalysis .
  • In contrast, sulfonamide analogs () require sulfamoyl coupling, which introduces distinct reactivity and purification challenges .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。